4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Researchers pursuing SAR campaigns on thieno[2,3-d]pyrimidine cores need substitution patterns rarely found in standard catalogs. This building block (CAS 152998-85-1) fills that gap with its distinct 2-methyl/6-ethyl/4-chloro combination. • Non-standard 2-Me/6-Et/4-Cl pattern enables precise tuning of lipophilicity, steric bulk, and electronic properties for SAR exploration • 4-Chloro group serves as a reactive SNAr handle for rapid diversification with amines, thiols, or alcohols • ≥97% purity minimizes impurities that could confound biological screening results Store at -20°C upon receipt. Ships at ambient temperature.

Molecular Formula C9H9ClN2S
Molecular Weight 212.7 g/mol
CAS No. 152998-85-1
Cat. No. B1414715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
CAS152998-85-1
Molecular FormulaC9H9ClN2S
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=C(N=C2Cl)C
InChIInChI=1S/C9H9ClN2S/c1-3-6-4-7-8(10)11-5(2)12-9(7)13-6/h4H,3H2,1-2H3
InChIKeyMLNSNVDZJYXEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (CAS 152998-85-1): Structural & Supplier Baseline for Chemical Procurement


4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is a heterocyclic building block with the molecular formula C₉H₉ClN₂S and a molecular weight of 212.70 g/mol . It features a thieno[2,3-d]pyrimidine core substituted at the 2-position with a methyl group, the 6-position with an ethyl group, and the 4-position with a chlorine atom . The compound is commercially available in purities ranging from 95% to 97% and is offered by Sigma-Aldrich as part of a unique chemical collection intended for early discovery research .

Reactive Handle 4-Chloro enables SNAr for diverse analog synthesis
Dual Alkyl Pattern 2-Methyl and 6-ethyl define steric and electronic profile
Discovery Access Part of Sigma-Aldrich unique chemical collection

Why 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (CAS 152998-85-1) Cannot Be Substituted by Simple Analogs


The thieno[2,3-d]pyrimidine scaffold is highly sensitive to substitution patterns, with even minor changes in alkyl groups at positions 2 and 6 altering lipophilicity, steric bulk, and electronic properties . For 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine, the specific combination of 2-methyl, 6-ethyl, and 4-chloro substituents defines its unique reactivity profile as a synthetic intermediate and its potential biological interactions [1]. Analogs lacking the 2-methyl group (e.g., CAS 81136-42-7) or the 6-ethyl group (e.g., CAS 56843-79-9) exhibit different molecular weights, LogP values, and physicochemical properties, rendering them non-interchangeable in applications requiring precise steric and electronic control [2].

2-Methyl Absence Analogs without the 2-methyl group may shift lipophilicity and reactivity profile, limiting direct replacement
6-Ethyl Absence Lack of 6-ethyl alters steric environment and molecular weight, which can affect reaction outcomes
Purity and Storage Divergence Differing purity grades and storage requirements between suppliers may impact synthetic reproducibility

Quantitative Differentiation of 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (CAS 152998-85-1) Against Closest Analogs


Substitution Pattern Differentiation: 2-Methyl and 6-Ethyl Groups vs. Mono-Substituted Analogs

4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (MW 212.70, LogP ~3.7) contains both 2-methyl and 6-ethyl substituents on the thienopyrimidine core . In contrast, the closest analog 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7) lacks the 2-methyl group (MW 198.67, LogP ~2.9), while 4-Chloro-2-methylthieno[2,3-d]pyrimidine (CAS 56843-79-9) lacks the 6-ethyl group (MW 184.65, LogP ~2.9) [1]. This dual alkylation pattern increases molecular weight by 14–28 Da and lipophilicity by ~0.8 LogP units, which can significantly influence reactivity and biological target engagement [2].

Substitution pattern
Reported
MW 212.70, XLogP3 ~3.7 vs MW 198.67 / 184.65, XLogP3 ~2.9
MW and lipophilicity differences support distinct reactivity and SAR context
Computed values; experimental validation recommended
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Vendor Purity and Quality Assurance: 97% vs. 95% Baseline for Research-Grade Material

4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is offered at 97% purity by Leyan and 95% purity by AKSci . In comparison, the analog 4-Chloro-2-methylthieno[2,3-d]pyrimidine (CAS 56843-79-9) is widely available at 95% purity . The 97% grade represents a 2% absolute increase in purity, which can be critical for minimizing side reactions in sensitive coupling steps.

Vendor purity
Data to verify
97% vs 95%
Higher purity grade reduces side-product risk in sensitive couplings
Vendor specifications; independent QC advised
Chemical Procurement Quality Control Synthetic Chemistry

Storage Stability: -20°C Sealed vs. 2-8°C Ambient for Analog

4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine requires storage at -20°C in a sealed container away from moisture . In contrast, the analog 4-Chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7) is recommended for storage at 2-8°C . The requirement for freezer storage suggests a higher sensitivity to degradation or hydrolysis under ambient conditions, which must be accounted for in compound management workflows.

Storage requirement
Data to verify
−20°C sealed vs 2–8°C for analog
Freezer storage indicates higher moisture sensitivity
Vendor recommendation; verify lot-specific stability
Compound Management Stability Chemical Storage

Hazard Classification: Acute Toxicity Category 4 vs. H302/H312 for Closest Analog

According to Sigma-Aldrich, 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is classified as Acute Tox. 4 Oral . In contrast, the analog 4-Chloro-2-methylthieno[2,3-d]pyrimidine (CAS 56843-79-9) carries H302 (harmful if swallowed) and H312 (harmful in contact with skin) hazard statements [1]. While both are hazardous, the specific classification impacts safety protocols and shipping restrictions.

Hazard classification
Reported
Acute Tox. 4 Oral vs H302 + H312
Differing hazard profiles affect PPE and shipping requirements
SDS comparison; confirm current classification
Safety Chemical Handling Risk Assessment

Unique Supplier Designation: Part of Sigma-Aldrich's Unique Chemical Collection

Sigma-Aldrich explicitly states that 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is provided to early discovery researchers as part of a collection of unique chemicals and that no analytical data is collected by Sigma-Aldrich . This designation contrasts with standard catalog compounds and implies a level of novelty or limited availability that may be advantageous for early-stage hit identification or SAR exploration.

Supplier designation
Supplier data
Unique chemical collection; sold as-is
Non-commodity building block may support novel IP
No analytical data collected by supplier
Discovery Chemistry Chemical Sourcing Proprietary Collections

Application Scenarios for 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (CAS 152998-85-1) Driven by Quantitative Differentiation


Synthesis of 4-Substituted Thieno[2,3-d]pyrimidine Kinase Inhibitor Libraries

The 4-chloro group serves as a reactive handle for nucleophilic aromatic substitution (SNAr) with amines, thiols, or alcohols to generate diverse 4-substituted analogs . The presence of both 2-methyl and 6-ethyl groups provides a specific steric and electronic environment that influences the reactivity of the 4-position and the subsequent biological activity of the resulting compounds [1]. Using the 97% purity grade minimizes impurities that could interfere with library synthesis and screening.

Exploratory Chemistry for Hit-to-Lead Optimization in Kinase Programs

As a unique chemical collection item from Sigma-Aldrich , this building block offers a distinct substitution pattern not found in standard catalogs. It can be used to rapidly generate analogs for structure-activity relationship (SAR) studies around the thieno[2,3-d]pyrimidine core, particularly when exploring the effects of 6-ethyl and 2-methyl groups on potency, selectivity, or physicochemical properties [2].

Controlled Environment Chemical Synthesis Requiring Low-Temperature Storage

The compound's recommended storage at -20°C indicates sensitivity to ambient conditions. It is therefore best suited for laboratories with established cold storage infrastructure and protocols for handling moisture-sensitive reagents. Procurement planning should account for the need to maintain freezer capacity and to use the compound promptly after removal from cold storage to avoid degradation.

Application
Selection Property
Validation Focus
4-Substituted thienopyrimidine library synthesis
4-Chloro SNAr reactivity with dual-alkyl steric control
Reaction yield and purity under standard coupling conditions
Hit-to-lead SAR exploration
Distinct substitution pattern for kinase-targeted analog generation
Potency, selectivity, and physicochemical profiling of derived analogs
Moisture-sensitive synthesis workflows
−20°C storage requirement and sealed handling
Compound integrity post-storage and reaction performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.